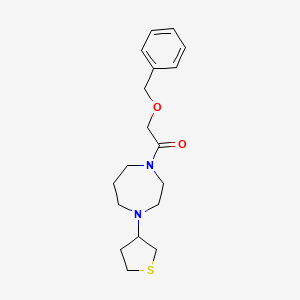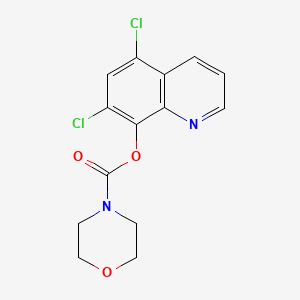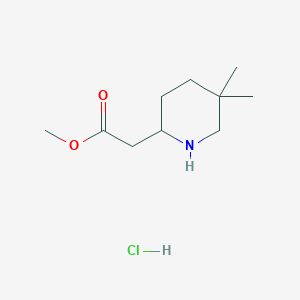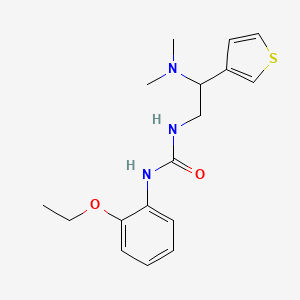![molecular formula C16H20FNO2 B3018336 N-[(2-Fluoro-3-methylphenyl)methyl]-N-[[(2R)-oxolan-2-yl]methyl]prop-2-enamide CAS No. 2411181-09-2](/img/structure/B3018336.png)
N-[(2-Fluoro-3-methylphenyl)methyl]-N-[[(2R)-oxolan-2-yl]methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-Fluoro-3-methylphenyl)methyl]-N-[[(2R)-oxolan-2-yl]methyl]prop-2-enamide, also known as FMME, is a synthetic compound that has been developed for scientific research applications. FMME is a potent and selective inhibitor of a specific protein, which makes it a valuable tool for studying the role of this protein in various biological processes.
Scientific Research Applications
N-[(2-Fluoro-3-methylphenyl)methyl]-N-[[(2R)-oxolan-2-yl]methyl]prop-2-enamide has been used in several scientific research applications. One of its main uses is in the study of a specific protein that it inhibits. This protein is involved in various biological processes, including cell growth, differentiation, and apoptosis. By inhibiting this protein, this compound can provide insights into the role of the protein in these processes.
Mechanism of Action
N-[(2-Fluoro-3-methylphenyl)methyl]-N-[[(2R)-oxolan-2-yl]methyl]prop-2-enamide inhibits the specific protein by binding to its active site. This prevents the protein from carrying out its normal function, leading to the inhibition of downstream biological processes. The exact mechanism of action of this compound on this protein is still being studied.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells, indicating its potential as an anti-cancer agent. Additionally, this compound has been shown to induce apoptosis in cancer cells, further supporting its anti-cancer properties. In vivo studies have shown that this compound can reduce tumor growth in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[(2-Fluoro-3-methylphenyl)methyl]-N-[[(2R)-oxolan-2-yl]methyl]prop-2-enamide is its specificity for the protein it inhibits. This makes it a valuable tool for studying the role of this protein in various biological processes. Additionally, this compound has been shown to have anti-cancer properties, which could be useful in developing new cancer therapies.
However, this compound also has some limitations for lab experiments. Its potency and selectivity may make it difficult to use in certain experimental setups. Additionally, its mechanism of action is still being studied, which could limit its usefulness in some applications.
Future Directions
There are several future directions for the use of N-[(2-Fluoro-3-methylphenyl)methyl]-N-[[(2R)-oxolan-2-yl]methyl]prop-2-enamide in scientific research. One area of interest is in the development of new cancer therapies. This compound's anti-cancer properties make it a promising candidate for further study in this area. Additionally, this compound could be used to study the role of the specific protein it inhibits in other biological processes, such as immune function and inflammation.
Conclusion
In conclusion, this compound is a synthetic compound that has been developed for scientific research applications. Its specificity for a specific protein and anti-cancer properties make it a valuable tool for studying various biological processes. While it has some limitations, its potential for use in developing new cancer therapies and studying other biological processes makes it an exciting area of research.
Synthesis Methods
The synthesis of N-[(2-Fluoro-3-methylphenyl)methyl]-N-[[(2R)-oxolan-2-yl]methyl]prop-2-enamide involves several steps. First, 2-fluoro-3-methylbenzylamine is reacted with (2R)-oxolan-2-ylmethylchloride to form the corresponding secondary amine. This is then coupled with prop-2-enoyl chloride to give this compound. The final product is obtained after purification by column chromatography.
properties
IUPAC Name |
N-[(2-fluoro-3-methylphenyl)methyl]-N-[[(2R)-oxolan-2-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO2/c1-3-15(19)18(11-14-8-5-9-20-14)10-13-7-4-6-12(2)16(13)17/h3-4,6-7,14H,1,5,8-11H2,2H3/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIHBWLOOZYFDG-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CN(CC2CCCO2)C(=O)C=C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)CN(C[C@H]2CCCO2)C(=O)C=C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-2,6-dioxopurin-8-yl]piperazine-1-carboxylate](/img/structure/B3018255.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B3018258.png)



![Methyl 2'-amino-7'-methyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B3018265.png)
![Tert-butyl 4-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate](/img/structure/B3018267.png)

![N-(3,4-dimethoxybenzyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B3018269.png)


![1-{4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3018276.png)